![molecular formula C16H15N3O4S B2430278 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiazole-5-carboxamide CAS No. 1903595-50-5](/img/structure/B2430278.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure and functional groups. Without specific data, it’s difficult to provide a detailed analysis of these properties.Scientific Research Applications
Organic Synthesis Applications
Research has explored the synthesis of oxazoles and thiazoles, which are crucial in developing compounds with potential therapeutic applications. A study by Kumar et al. (2012) describes an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, showcasing the utility of these compounds in creating bioactive molecules. This process involves intramolecular copper-catalyzed cyclization, highlighting the chemical versatility and potential for generating diverse bioactive scaffolds (Kumar et al., 2012).
Antitubercular Activity
Another area of application is in the development of antitubercular agents. Samadhiya et al. (2013) synthesized a series of thiazolidine derivatives starting from 2-amino-5-nitrothiazole, evaluating their activity against tuberculosis. These compounds were found to have significant antibacterial and antifungal properties, alongside their primary antitubercular activity, suggesting their potential in treating infectious diseases (Samadhiya et al., 2013).
Anticancer Applications
The search for novel anticancer agents has also incorporated the use of thiazole derivatives. Gomha et al. (2017) investigated a new series of thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. This research demonstrates the compound's role in creating pharmacophores for anticancer drug development, emphasizing the compound's utility in medicinal chemistry (Gomha et al., 2017).
Antifungal and Antimicrobial Activities
Jang et al. (2004) synthesized 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, evaluating their antibacterial agents' efficacy. These compounds showed potent in vitro activity against resistant strains, such as MRSA and VRE, indicating their potential in addressing antibiotic resistance (Jang et al., 2004).
Mechanism of Action
- However, we can explore related compounds and infer potential targets. For instance, 1,2,4-triazine derivatives (which share some structural features with our compound) have been reported to exhibit various biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, and more .
Target of Action
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies can provide information on the compound’s potential health effects, environmental impact, and safety precautions. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-14(24-9-17-10)15(21)18-12(11-5-3-2-4-6-11)7-19-13(20)8-23-16(19)22/h2-6,9,12H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXVHHEYUJLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylthiazole-5-carboxamide |
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